3,3-Difluoro-2-phenylbutanoic acid

Description

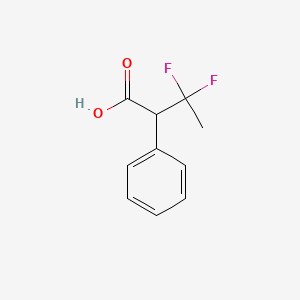

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-10(11,12)8(9(13)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWDLBSVZSUFCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations into Reactions Involving 3,3 Difluoro 2 Phenylbutanoic Acid and Analogues

Elucidation of Radical Pathways in Fluoroalkylation Reactions

Fluoroalkylation reactions often proceed through radical intermediates, and elucidating these pathways is key to controlling reaction outcomes. Various experimental techniques are employed to probe these mechanisms.

Radical Trapping Experiments

Radical trapping experiments are a cornerstone in the investigation of radical reaction mechanisms. These experiments involve the use of a "radical trap," a molecule that readily reacts with radical intermediates to form a stable, characterizable adduct. The formation of such adducts provides strong evidence for the presence of radical species in a reaction.

For instance, in studies of reactions involving the generation of fluoroalkyl radicals, radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) are often employed. The complete inhibition of a reaction in the presence of TEMPO is a strong indicator that the reaction proceeds through a radical pathway. acs.org Similarly, the use of butylated hydroxytoluene (BHT) or 1,1-diphenylethylene (B42955) can help trap radical intermediates, further substantiating the proposed radical mechanism. researchgate.net

In the context of difluoromethylation, the hydrobromodifluoromethylation of alkenes with dibromodifluoromethane (B1204443) can be influenced by the presence of radical trapping agents. For example, in the presence of diphenyl diselenide, a selenobromodifluoromethylated product is formed, indicating the interception of a radical intermediate. rsc.org

Light On-Off Studies in Photoredox Catalysis

Photoredox catalysis, which utilizes visible light to initiate single electron transfer (SET) processes, has become a powerful tool for generating radical intermediates under mild conditions. ethz.chresearchgate.net Light on-off studies are a simple yet effective method to probe whether a reaction is truly light-initiated. In these experiments, the reaction is periodically irradiated and then kept in the dark. If the reaction proceeds only when the light is on and ceases in the dark, it provides compelling evidence for a photochemically driven process.

These studies are crucial in distinguishing between a photocatalytic cycle and a potential radical chain process. While a photocatalytic cycle is entirely dependent on light, a radical chain reaction, once initiated by light, might continue to propagate in the dark. The quantum yield of a reaction can also provide insight; a quantum yield greater than one suggests a chain mechanism is in operation. acs.org

Visible-light photoredox catalysis has been successfully employed for the reductive dehalogenation of activated halides and the generation of radical intermediates from carboxylic acids. ethz.ch The choice of photocatalyst, such as ruthenium or iridium complexes, can be tuned to match the redox potentials of the substrates involved. ethz.ch

Characterization of Fluoroalkyl Radical Intermediates

Direct observation and characterization of radical intermediates, although challenging due to their transient nature, provide the most definitive evidence of their existence. Techniques such as electron paramagnetic resonance (EPR) spectroscopy can be used to detect and characterize radical species.

In some cases, the formation of specific products can infer the presence of a particular radical intermediate. For example, in the fluorodecarboxylation of 3,3,3-triphenylpropionic acid, the detection of 1-fluoro-1,1,2-triphenylethane supports the involvement of a radical intermediate. acs.orgnih.gov Further, laser flash photolysis experiments can be used to study the transient absorption spectra of radical and carbocation intermediates, helping to elucidate the reaction mechanism. nih.gov

Stereochemical Control and Diastereoselectivity in Synthetic Routes

The control of stereochemistry is a fundamental aspect of organic synthesis, particularly in the preparation of biologically active molecules. In reactions involving 3,3-difluoro-2-phenylbutanoic acid and its analogues, achieving high diastereoselectivity is often a key objective.

The stereochemical outcome of a reaction can be influenced by various factors, including the choice of reagents, catalysts, and reaction conditions. For example, the Zimmerman-Traxler model can be used to predict the stereochemistry of aldol (B89426) reactions, where minimizing steric interactions in the transition state leads to the preferential formation of one diastereomer. ucd.ie

In the synthesis of chiral β-fluoro amines, the use of chiral auxiliaries, such as N-tert-butylsulfinyl imines, has proven effective in directing the stereochemical course of the reaction. cas.cn The stereoselective addition of nucleophiles to these chiral imines allows for the synthesis of enantioenriched fluorinated amines. cas.cn Dynamic kinetic resolution, where a rapidly equilibrating mixture of diastereomeric intermediates reacts to form a single, thermodynamically more stable product, is another powerful strategy for achieving high stereoselectivity. cas.cnresearchgate.net

The following table summarizes some examples of diastereoselective reactions:

| Reactants | Reagents/Conditions | Product | Diastereomeric Ratio (d.r.) |

| Aldehyde and acetylated piperazine-2,5-dione | - | (Z)-isomer | High (Z-selectivity) ucd.ie |

| Bus-protected enaminalizable ketimine and sulfoximine (B86345) reagent | LDA | β-fluoro tertiary amine | 98/2 cas.cn |

| Chiral allylsilanes with an oxime moiety | α-iodoester | Fused Piperidinones | Stereocontrolled acs.org |

Transition Metal-Catalyzed Reaction Mechanisms and Intermediates

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. scholaris.ca In the context of reactions involving fluorinated compounds, transition metals can play various roles, from facilitating cross-coupling reactions to catalyzing C-H activation and carboxylation reactions. scholaris.cabeilstein-journals.org

The mechanism of a transition metal-catalyzed reaction typically involves a series of elementary steps, such as oxidative addition, transmetalation, reductive elimination, and migratory insertion. Understanding these steps is crucial for optimizing reaction conditions and developing new catalytic systems.

For example, in the copper-catalyzed decarboxylative fluoroalkylation of α,β-unsaturated carboxylic acids, the proposed mechanism involves the generation of a highly electrophilic species from Togni's reagent, followed by decarboxylation and reductive elimination to form the difluoromethylated alkene. beilstein-journals.org Similarly, palladium-catalyzed C-H activation can be directed by non-covalent interactions to achieve site-selective functionalization. rsc.org

The following table provides an overview of some transition metal-catalyzed reactions and their proposed mechanistic features:

| Reaction | Catalyst | Key Mechanistic Steps | Ref. |

| Trifluoromethylation of arylboronic acids | Cu-catalyzed/Ru-photocatalyzed | Generation of CF3 radical, oxidation of Cu(I) to Cu(II), transmetalation, reductive elimination | beilstein-journals.org |

| Decarboxylative fluoro-alkylation of α,β-unsaturated carboxylic acids | Copper-catalyzed | Iodine-oxygen bond cleavage, decarboxylation, reductive elimination | beilstein-journals.org |

| [2+2+2] cycloaddition of diynes with CO2 | Ni-catalyzed | [2+2] cyclometallation, insertion, reductive elimination | scholaris.ca |

| Site-selective cross-coupling of dichloroarenes | Palladium-catalyzed | Electrostatically-directed oxidative addition, concerted metalation deprotonation | rsc.org |

Nucleophilic Substitution and Rearrangement Mechanisms of Difluorinated Precursors

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and they play a significant role in the synthesis and modification of fluorinated compounds. The presence of fluorine atoms can significantly influence the reactivity of a molecule towards nucleophilic attack.

For example, the nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile (B1603981) with various nucleophiles allows for the synthesis of functionalized phenylpyridine ligands, which can be used to create blue-emitting cyclometalated Ir(III) complexes. figshare.com

Rearrangement reactions can also be important in the chemistry of difluorinated compounds. For instance, the reaction of certain carboxylic acids with xenon difluoride can proceed through different mechanisms depending on the stability of the intermediates formed. While primary carboxylic acids tend to react via a nucleophilic displacement mechanism, systems that can form relatively stable free radicals or carbocations may undergo rearrangement. cdnsciencepub.com The absence of rearrangement in the reaction of 3,3-diphenylpropanoic acid with xenon difluoride suggests a non-radical, non-carbocationic pathway for this specific substrate. cdnsciencepub.com

The study of these mechanisms often involves a combination of experimental techniques, including kinetic studies, isotopic labeling, and computational modeling, to gain a comprehensive understanding of the reaction pathways.

Derivatives and Analogues of 3,3 Difluoro 2 Phenylbutanoic Acid: Chemical Properties and Research Synthesis

Structural Modifications of the Phenylbutanoic Acid Scaffold

Modifications to the core structure of 3,3-Difluoro-2-phenylbutanoic acid are essential for exploring structure-activity relationships and optimizing compound properties. These modifications can involve altering the stereochemistry, changing the fluorination pattern on the aromatic ring, or introducing branched and cyclized elements to the butanoic acid chain.

The carbon atom at the second position (C2) of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-3,3-Difluoro-2-phenylbutanoic acid and (S)-3,3-Difluoro-2-phenylbutanoic acid. The synthesis of specific stereoisomers is critical, as different enantiomers can exhibit distinct biological activities and pharmacological profiles.

Asymmetric synthesis is a key strategy for obtaining enantiomerically pure forms. While specific methods for this compound are not extensively detailed in the public literature, general approaches for synthesizing chiral α-aryl carboxylic acids are applicable. These methods often involve the use of chiral auxiliaries or catalysts. For instance, nickel-catalyzed enantioconvergent cross-couplings of racemic α-halo esters with organozinc reagents have proven effective for creating a variety of protected α-amino acids, a structurally related class of compounds. caltech.edu Such a strategy could potentially be adapted for the asymmetric synthesis of this compound precursors. Another established approach is the stereoselective synthesis of related α-hydroxy-β-amino acids, which has been achieved using starting materials like D-gulonic acid γ-lactone. jst.go.jp

Altering the position of fluorine atoms on the phenyl ring creates a diverse set of analogues with potentially different properties. The synthesis of these analogues typically involves starting with a correspondingly substituted fluorinated phenyl derivative. For example, the synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid has been documented, highlighting the use of 2,4-difluorophenyl precursors in building the butanoic acid framework. smolecule.comsigmaaldrich.com Similarly, research on dipeptidyl peptidase-IV (DPP-IV) inhibitors has led to the synthesis of compounds like (R)-N-(tert-Butoxycarbonyl)-2,5-difluorophenylalanine, which serves as a precursor to butanoic acid derivatives with a 2,5-difluoro substitution pattern. googleapis.comsci-hub.se

The general synthetic route often involves protecting an amino group, constructing the butanoic acid backbone, and introducing the desired difluorophenyl group through methods like electrophilic aromatic substitution or coupling reactions. smolecule.com

Table 1: Examples of Phenylbutanoic Acid Analogues with Varied Fluorination

| Compound Name | Fluorination Pattern | Key Precursor Example |

| (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid | 2,4-Difluoro | 2,4-Difluorophenyl-containing starting material |

| (R)-N-(tert-Butoxycarbonyl)-2,5-difluorophenylalanine | 2,5-Difluoro | 2,5-Difluoro-DL-phenylalanine |

| 3-(Fmoc-amino)-4-(3,5-difluorophenyl)butanoic acid | 3,5-Difluoro | 3,5-Difluorophenyl-containing starting material |

This table is illustrative and based on synthetic strategies for related compounds.

Introducing branching or cyclization to the butanoic acid chain can impose conformational constraints and alter the molecule's interaction with biological targets. The synthesis of branched-chain butanoic acids, such as 3-methyl-2-phenylbutanoic acid, has been explored. google.comnih.gov These syntheses can be achieved through various organic reactions, including asymmetric hydrovinylation of vinyl arenes followed by oxidative degradation to yield the corresponding 2-arylpropionic acids. nih.gov

Cyclized analogues represent another important structural modification. For instance, intramolecular radical cyclization has been used to convert acyclic precursors into chiral 2,4-trans-disubstituted 3,3-difluoropyrrolidines, demonstrating a pathway from a linear chain to a cyclic structure. cas.cn

Functional Group Transformations and Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for derivatization, allowing for the synthesis of esters, amides, and other functional groups. These transformations are crucial for creating prodrugs, modulating solubility, or preparing intermediates for more complex syntheses.

A common and powerful method for derivatization is the activation of the carboxylic acid using a carbodiimide (B86325) agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC or EDC), to facilitate amide or ester bond formation. sci-hub.sed-nb.infothermofisher.com This reaction is often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBT) to improve efficiency and minimize side reactions. sci-hub.se For example, (3R)-3-[(1,1-Dimethylethoxycarbonyl)amino]-4-(2,5-difluorophenyl)butanoic acid has been coupled with various amines using EDC and HOBT in DMF to synthesize a series of β-amino amides. sci-hub.se

Other derivatization strategies include:

Esterification: Conversion to esters, such as methyl or ethyl esters, can be achieved through Fischer esterification or by reaction with alkyl halides after converting the carboxylic acid to its carboxylate salt. thermofisher.com

Conversion to Acid Chlorides: Reaction with reagents like thionyl chloride or oxalyl chloride can convert the carboxylic acid into a more reactive acid chloride, which can then be readily transformed into a wide range of derivatives.

Amine Coupling: Besides EDC/HOBT, other peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used for efficient amide bond formation. googleapis.com

Table 2: Common Reagents for Carboxylic Acid Derivatization

| Reagent(s) | Transformation | Purpose |

| EDC, HOBT | Carboxylic acid to Amide/Ester | Coupling with amines or alcohols |

| Thionyl Chloride (SOCl₂) | Carboxylic acid to Acid Chloride | Activation for further reactions |

| Diazomethane | Carboxylic acid to Methyl Ester | Esterification |

| HATU, DIPEA | Carboxylic acid to Amide | High-efficiency amide bond formation |

Design and Synthesis of Hybrid Molecular Architectures Incorporating the Difluorophenylbutanoic Scaffold

The concept of molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or multi-target activity. nih.govmdpi.com The difluorophenylbutanoic scaffold is a valuable component for such designs due to the favorable properties conferred by the gem-difluoro group.

The synthesis of these hybrid molecules typically involves the derivatization of the carboxylic acid moiety, as described previously, to link the scaffold to another bioactive molecule. mdpi.com For example, the difluorophenylbutanoic acid core could be coupled via an amide bond to another pharmacophore, such as a quinazoline, triazine, or oxadiazole derivative, which are known heterocyclic scaffolds with diverse biological activities. mdpi.comnih.gov

Applications of 3,3 Difluoro 2 Phenylbutanoic Acid and Its Derivatives in Organic Synthesis and Chemical Biology Research

Role as a Versatile Synthetic Building Block for Fluorinated Organic Compounds

3,3-Difluoro-2-phenylbutanoic acid is recognized as a high-value building block for medicinal chemistry. d-nb.info The presence of the difluoromethylene group (CF2) can profoundly alter the physicochemical properties of molecules, including lipophilicity and acidity, while also blocking sites susceptible to metabolic oxidation. tandfonline.comresearchgate.net The synthesis of β,β-difluorocarboxylic acids like the title compound has been a focus of research, with methods developed for their efficient, multigram-scale production, thereby ensuring their availability for broader synthetic applications. d-nb.infoenamine.net

The compound serves as a versatile scaffold from which more complex fluorinated molecules can be constructed. The carboxylic acid moiety can undergo a wide range of transformations—such as amidation, esterification, or reduction—to introduce new functional groups. mdpi.com For example, amide coupling reactions can be used to link the acid to various amine-containing fragments, a common strategy in drug discovery to build libraries of potential therapeutic agents. mdpi.com Furthermore, decarboxylative reactions can be employed to generate novel fluorinated structures, highlighting the synthetic utility of this class of compounds. nih.gov The strategic placement of the gem-difluoro group next to a phenyl ring and a chiral carbon provides a template for creating stereochemically defined and metabolically robust drug candidates.

Intermediate in the Design and Synthesis of Pharmaceutical Precursors

The true value of this compound is most evident in its role as a key intermediate in the synthesis of precursors for a variety of therapeutic agents targeting a range of diseases.

Precursors for Enzyme Inhibitors (e.g., Dipeptidyl Peptidase-4 (DPP-4), Dual Leucine Zipper Kinase (DLK))

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The inhibition of DPP-4 is a leading therapeutic strategy for managing type 2 diabetes. google.com Many potent DPP-4 inhibitors, known as "gliptins," are based on a β-amino acid scaffold. mdpi.com Notably, the structure of the highly successful drug sitagliptin (B1680988) is derived from a fluorinated phenylbutanoic acid derivative, specifically (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. diva-portal.org The synthesis of these inhibitors often starts from β-amino acid precursors, which can be prepared from compounds like this compound through functional group manipulations. mdpi.com The introduction of fluorine into the phenyl ring or the alkyl chain is a critical design element that can enhance inhibitor potency and improve pharmacokinetic profiles. nih.govwikipedia.org

Dual Leucine Zipper Kinase (DLK) Inhibitors: DLK (also known as MAP3K12) has been identified as a promising therapeutic target for neurodegenerative diseases, as its inhibition can protect neurons from degeneration. nbinno.comsigmaaldrich.com Research into DLK inhibitors has utilized fluorinated building blocks to achieve desired potency and drug-like properties. For instance, 3,3-difluoropyrrolidine, a related heterocyclic building block, is explicitly used in the synthesis of potent DLK inhibitors. nbinno.comsigmaaldrich.com The this compound scaffold provides a direct route to similar structures, where the butanoic acid chain can be converted into a pyrrolidine (B122466) or other nitrogen-containing heterocycle essential for activity.

Intermediates for Modulators in Neurodegenerative Disease Research

The application of this compound as a precursor for DLK inhibitors directly links it to the field of neurodegenerative disease research. nbinno.com Beyond DLK, the non-fluorinated parent compound, 4-phenylbutyric acid (4-PBA), has been investigated for its neuroprotective effects, acting as a chemical chaperone to prevent the aggregation of misfolded proteins implicated in Alzheimer's and Parkinson's diseases. semanticscholar.org 4-PBA also exhibits activity as a histone deacetylase (HDAC) inhibitor. Given these roles, this compound is a logical starting point for creating second-generation modulators with potentially improved potency, selectivity, and central nervous system penetration due to the presence of the difluoro moiety.

Precursors for Novel Antibacterial Agents (e.g., PlsY Inhibitors)

The search for new antibacterial agents with novel mechanisms of action is critical to combatting antibiotic resistance. The PlsY enzyme, an essential acyltransferase in bacterial phospholipid biosynthesis, represents an attractive target for new antibiotics. Research in this area has involved the design of substrate-based inhibitors, including acylphosphate mimetics like acyl-α,α-difluoromethyl phosphonates. The synthesis of such compounds demonstrates the utility of difluorinated building blocks in creating inhibitors for this enzyme class. This compound serves as a relevant precursor for these types of inhibitors, where the carboxylic acid can be converted to a phosphonate (B1237965) to mimic the natural acylphosphate substrate.

Intermediates for Therapeutics Targeting Metabolic Disorders (e.g., Urea Cycle Disorders)

Urea cycle disorders (UCDs) are genetic diseases that lead to the toxic accumulation of ammonia (B1221849) in the blood. science.govdrugbank.com A primary treatment is sodium phenylbutyrate, the salt of 4-phenylbutyric acid. wikipedia.org This compound acts as an ammonia scavenger by providing an alternative pathway for waste nitrogen excretion. drugbank.com Given the established clinical success of phenylbutyrate, this compound is a highly valuable intermediate for the development of new, potentially superior analogs. Fluorination can modulate the metabolism and distribution of the drug, possibly leading to a more efficacious treatment with an improved dosing regimen or side effect profile. science.govnih.gov

Development of Fluorinated Scaffolds for Chemical Probe Design

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The design of effective probes requires a molecular scaffold that is stable, synthetically tractable, and capable of being modified to include reporter tags or reactive groups. The incorporation of fluorine is highly advantageous in probe design, as it can enhance metabolic stability and provide a signature for 19F-NMR studies. nih.gov

The this compound framework is well-suited for this purpose. Its inherent stability and the presence of the carboxylic acid "handle" allow for its conjugation to fluorophores, biotin (B1667282) tags, or photo-affinity labels. nih.govrsc.org Such probes could be used to study the biological targets of phenylbutyrate, like HDACs, or to investigate enzymes involved in its metabolic activation. Furthermore, the development of methods for the decarboxylative fluorination of arylacetic acids has opened new avenues for creating 18F-labeled radiotracers for positron emission tomography (PET) imaging, a powerful technique for in vivo studies. nih.govresearchgate.net The this compound scaffold is an ideal candidate for the development of such advanced imaging agents.

Advanced Characterization Techniques for 3,3 Difluoro 2 Phenylbutanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms. For fluorinated compounds like 3,3-Difluoro-2-phenylbutanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is particularly powerful.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the protons of the phenyl group, the methine proton at the C2 position, and the methyl protons at the C4 position. The chemical shifts and coupling patterns are influenced by the neighboring fluorine atoms. For instance, the proton at the C2 position would be expected to show coupling to the adjacent fluorine atoms.

A representative, though not fully detailed, ¹H NMR data snippet for this compound has been reported. sorbonne-universite.fr The analysis of related fluorinated butanoic acid derivatives, such as 3-fluoro-4-phenylbutanoic acid, shows characteristic multiplets for the phenyl protons and distinct signals for the aliphatic protons, with their chemical shifts and splitting patterns being significantly influenced by the fluorine substituent. rsc.org

| Compound Name | Proton | Chemical Shift (ppm) |

| This compound | Data not fully available | sorbonne-universite.fr |

| 3-fluoro-4-phenylbutanoic acid | Phenyl H | 7.13-7.26 (m) |

| CH | 4.98-5.16 (m) | |

| CH₂ | 2.48-3.02 (m) |

This table is populated with data for a related compound due to the limited availability of specific data for this compound.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. In this compound, the carbon atoms of the phenyl ring, the carboxylic acid, and the butanoic acid chain will produce signals at characteristic chemical shifts. The carbon atom bonded to the two fluorine atoms (C3) will exhibit a significant downfield shift and will be split into a triplet due to coupling with the two fluorine atoms.

For example, in the related compound 3-fluoro-4-phenylbutanoic acid, the carbon attached to the fluorine atom (C3) appears as a doublet with a large coupling constant (J = 173.0 Hz), and the adjacent carbons also show smaller C-F coupling. rsc.org

| Compound Name | Carbon | Chemical Shift (ppm) | C-F Coupling Constant (J, Hz) |

| This compound | Data not fully available | ||

| 3-fluoro-4-phenylbutanoic acid | C=O | 176.5 | |

| Phenyl C | 127.0-135.8 | d, J = 5.0 | |

| C-F | 90.1 | d, J = 173.0 | |

| C-2 | 40.9 | d, J = 21.0 | |

| C-4 | 39.3 | d, J = 24.0 |

This table is populated with data for a related compound due to the limited availability of specific data for this compound.

¹⁹F NMR Spectroscopy for Fluorine Environments and Quantification

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. It provides information about the number and chemical environment of fluorine atoms. For this compound, the two fluorine atoms at the C3 position are chemically equivalent and would be expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine nuclei.

The analysis of similar fluorinated compounds by ¹⁹F NMR shows that the chemical shifts are highly sensitive to the molecular structure. rsc.orgnih.gov This technique is also valuable for quantitative analysis due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. diva-portal.org

| Compound Name | Fluorine Environment | Chemical Shift (ppm) |

| This compound | -CF₂- | Data not fully available |

| 3-fluoro-4-phenylbutanoic acid | CH-F | -177.8 (s) |

This table is populated with data for a related compound due to the limited availability of specific data for this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LCMS) for Purity and Molecular Weight Determination

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample and to confirm its molecular weight. For this compound, LCMS analysis would involve separating the compound from any impurities on an HPLC column, followed by detection by the mass spectrometer, which would provide the molecular ion peak corresponding to its molecular weight. googleapis.com The use of high-purity solvents and reagents is crucial for obtaining clean and reliable LCMS data. lcms.cz

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm the exact molecular formula by comparing the experimentally measured mass with the calculated theoretical mass. This high level of accuracy is critical for unequivocally identifying the compound and distinguishing it from isomers or other compounds with similar nominal masses. nih.gov

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₀H₁₀F₂O₂ | 200.0649 |

The monoisotopic mass is calculated based on the most abundant isotopes of the constituent elements.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are foundational techniques for elucidating the structural features of molecules. They provide information on the types of chemical bonds present and the nature of electron systems within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uzh.ch The IR spectrum of this compound is predicted to show several characteristic absorption bands corresponding to its distinct structural components.

The presence of the carboxylic acid is typically confirmed by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹. The phenyl group gives rise to aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region. Aliphatic C-H bonds of the ethyl and methine groups will show stretching bands in the 2850-3000 cm⁻¹ range.

A key feature of this molecule is the geminal difluoride group. The carbon-fluorine bond is known to produce strong absorption bands in the fingerprint region of the IR spectrum, typically between 1000 and 1360 cm⁻¹. wikipedia.org For compounds with more than one fluorine atom on the same carbon, this absorption often splits into two distinct bands, representing symmetric and asymmetric stretching modes. wikipedia.org Comparing the spectrum to its non-fluorinated analog, 3-phenylbutanoic acid nist.gov, would highlight the appearance of these strong C-F bands and potential shifts in adjacent group frequencies due to the high electronegativity of fluorine.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | Phenyl Ring | 3010 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Butanoic Chain | 2850 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium-Weak |

| C-F Stretch | Difluoro Group | 1000 - 1360 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. For this compound, the principal chromophore is the phenyl group.

The benzene (B151609) ring exhibits characteristic π → π* electronic transitions. These typically result in a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm. science-softcon.de The substitution on the benzene ring by the fluorinated alkyl-carboxylic acid moiety is expected to cause a slight bathochromic (red) shift in these absorption maxima. The analysis of these electronic transitions confirms the presence of the aromatic ring system within the molecular structure.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption for this compound

| Electronic Transition | Chromophore | Predicted λmax (nm) |

| π → π* (E2-band) | Phenyl Ring | ~204 - 215 |

| π → π* (B-band) | Phenyl Ring | ~254 - 265 |

Chiral Analytical Methodologies for Enantiomeric Excess Determination

The C2 carbon atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.), or the degree to which one enantiomer is present in greater amounts than the other, is critical in many applications. Several advanced analytical techniques can be employed for this purpose.

Spectrophotometric Approaches with Chiral Indicators

Spectrophotometric methods can determine enantiomeric excess by using a chiral indicator or host molecule that interacts differently with each enantiomer of the analyte. This differential interaction produces a measurable change in the absorption spectrum.

One sophisticated approach involves the use of an achiral host molecule, such as a specially designed copper(II) complex, which binds to the chiral carboxylic acid guest. nih.gov Upon binding, the chirality of the guest is transferred to the host-guest complex, creating enantiomeric assemblies that yield distinct signals in circular dichroism (CD) spectroscopy, a form of spectrophotometry. The sign of the CD signal can be used to determine the absolute configuration of the guest, while the magnitude of the signal is proportional to the enantiomeric excess. nih.gov Another strategy involves using chiral boronic acids as indicators, where the formation of diastereomeric complexes with the enantiomers of the carboxylic acid leads to a change in the indicator's absorption or fluorescence intensity. google.com

Table 3: Spectrophotometric Methods for Enantiomeric Excess (e.e.) Determination

| Method | Principle | Observable |

| Circular Dichroism with Achiral Host | Analyte induces chirality in an achiral host (e.g., Cu(II) complex), forming diastereomeric complexes with distinct CD spectra. | Sign and magnitude of the Cotton effect in the CD spectrum. |

| Chiral Indicator Displacement | Enantiomers of the analyte compete with a colored indicator for a chiral receptor, leading to differential displacement. | Change in UV-Vis absorbance of the indicator. |

| Fluorescent Chiral Indicators | Formation of diastereomeric complexes with a chiral fluorescent probe results in different fluorescence responses (quenching or enhancement). | Change in fluorescence intensity. |

Circularly Polarized Luminescence (CPL) Spectroscopy

Circularly Polarized Luminescence (CPL) spectroscopy measures the differential emission of left- and right-circularly polarized light from a chiral, luminescent sample. The key parameter in CPL is the luminescence dissymmetry factor (g_lum), which is a measure of the chirality of the excited state. nih.gov

While this compound itself is not strongly luminescent, it can be derivatized or complexed with luminescent species to make it CPL-active. A highly relevant approach involves the complexation of chiral phenyl-alkanoic acids with lanthanide ions, such as Terbium(III) or Europium(III). rsc.org For example, studies on the closely related (S)- and (R)-2-phenylpropionic acid have shown that their dinuclear lanthanide complexes are CPL-active. The enantiomeric complexes exhibit mirror-image CPL spectra, and the magnitude of the g_lum factor can be correlated with the enantiomeric purity of the sample. This technique offers high sensitivity for chiral analysis. google.comrsc.org

NMR-Based Chiral Shifting Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for chiral analysis through the use of Chiral Shifting Reagents (CSRs). These are typically paramagnetic lanthanide complexes that are themselves chiral. fiveable.melibretexts.org

When a CSR is added to a solution of a racemic or enantioenriched sample of this compound, the carboxylic acid group of the analyte acts as a Lewis base and reversibly binds to the lanthanide metal center of the CSR. libretexts.org This interaction forms transient diastereomeric complexes. Because diastereomers have different physical properties, the protons in the enantiomers of the analyte experience different induced magnetic fields from the paramagnetic CSR. This breaks the magnetic equivalence of the enantiomers, causing their corresponding signals in the ¹H NMR spectrum to be resolved into two separate sets of peaks. fiveable.me The enantiomeric excess can then be accurately calculated by integrating the areas of these separated peaks. Common CSRs include complexes of europium or praseodymium with chiral ligands like 3-(heptafluoropropylhydroxymethylene)-d-camphorato. google.com

Table 4: Common NMR Chiral Shifting Reagents (CSRs) for Carboxylic Acids

| Reagent Name | Lanthanide Ion | Chiral Ligand |

| Eu(hfc)₃ | Europium(III) | 3-(Heptafluoropropylhydroxymethylene)-(+)-camphorato |

| Eu(fod)₃* | Europium(III) | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato) |

| Pr(hfc)₃ | Praseodymium(III) | 3-(Heptafluoropropylhydroxymethylene)-(+)-camphorato |

| Note: Eu(fod)₃ is an achiral shift reagent used for resolving overlapping signals, but its chiral analogues are used for e.e. determination. |

Computational and Theoretical Studies on 3,3 Difluoro 2 Phenylbutanoic Acid Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental tools for elucidating the intrinsic properties of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly valuable for analyzing reaction pathways by calculating the energies of reactants, transition states, and products. This analysis helps in understanding reaction mechanisms, predicting reaction kinetics, and exploring potential synthetic routes.

For 3,3-Difluoro-2-phenylbutanoic acid, DFT calculations could be employed to model various transformations. For instance, the mechanism of its synthesis, such as a fluorination reaction on a precursor, or its metabolic degradation could be mapped out. Studies on related molecules, like other carboxylic acids, have successfully used DFT to elucidate mechanisms such as photodecarboxylation. conicet.gov.ar The choice of functional and basis set is critical for accuracy. Research on the non-fluorinated analog, 2-phenylbutanoic acid, and its derivatives has often utilized the B3LYP functional with the 6-311++G(d,p) basis set to achieve reliable results for both molecular geometry and vibrational frequencies. researchgate.netresearchgate.net Such a computational setup would be a logical starting point for investigating the reaction energetics of this compound.

| Computational Task | Typical DFT Functional | Typical Basis Set | Information Obtained |

|---|---|---|---|

| Geometry Optimization | B3LYP, ωB97X-D | 6-31G(d), 6-311++G(d,p) | Lowest energy structure, bond lengths, bond angles |

| Frequency Calculation | B3LYP | 6-311++G(d,p) | Vibrational modes, zero-point energy, confirmation of minima/transition states |

| Transition State Search | B3LYP, M06-2X | 6-311++G(d,p) | Structure and energy of reaction barriers |

| Reaction Pathway Mapping | B3LYP | 6-311++G(d,p) | Energy profile of a chemical reaction, identification of intermediates |

The introduction of a gem-difluoro group (CF2) at the C3 position is expected to have profound effects on the electronic properties of the butanoic acid scaffold compared to its non-fluorinated counterpart. Fluorine is the most electronegative element, and its presence induces strong electronic effects.

Inductive Effect : The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), pulling electron density away from the carbon backbone. This would increase the acidity of the carboxylic proton by stabilizing the resulting carboxylate anion.

Molecular Electrostatic Potential (MEP) : An MEP map, which can be calculated using DFT, would visualize the electron distribution. For this compound, the region around the fluorine atoms would show a high positive potential (electrophilic), while the carboxylic oxygen atoms would have a strong negative potential (nucleophilic). researchgate.net

Natural Bond Orbital (NBO) Analysis : NBO analysis can quantify charge distribution and analyze hyperconjugative interactions. researchgate.netresearchgate.net In this molecule, NBO analysis would likely reveal significant charge transfer from the carbon-carbon bonds to the highly polarized carbon-fluorine bonds, providing stability.

These fluorine-induced electronic modifications are critical as they can influence the molecule's reactivity, polarity, membrane permeability, and interactions with biological targets.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on intrinsic molecular properties, molecular modeling and dynamics simulations are used to understand how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational methods are instrumental in building predictive SAR models. For this compound, a computational SAR study would involve modeling a series of analogs to understand the contribution of each functional group.

For example, a series of virtual compounds could be generated by:

Replacing the gem-difluoro group with a single fluorine, a hydroxyl group, or hydrogen atoms to probe the effect of fluorination.

Modifying the phenyl group with various substituents (e.g., chloro, methoxy) to analyze electronic and steric effects.

Altering the carboxylic acid to an ester or amide to test the importance of the hydrogen bond-donating group.

The properties of these virtual analogs (e.g., binding affinity to a target, electronic properties) would be calculated and correlated with experimental activity to build a quantitative structure-activity relationship (QSAR) model. researchgate.net Such models can guide the design of more potent and selective compounds. The serendipitous discovery of molecular glue degraders has shown that subtle changes, such as the addition of difluoro-substituted linkers, can dramatically alter protein interactions. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.net If a biological target for this compound were identified, docking simulations would be the first step in understanding the interaction. The simulation would place the molecule into the protein's binding site in various conformations and score them based on factors like electrostatic complementarity and hydrogen bonding.

| Parameter | Description | Example Predicted Interaction |

|---|---|---|

| Binding Energy (kcal/mol) | The estimated free energy of binding; more negative values indicate stronger binding. | -7.5 |

| Hydrogen Bonds | Key directional interactions between donor and acceptor atoms. | Carboxylic acid group with Lysine or Arginine residues. |

| Hydrophobic Interactions | Interactions between nonpolar regions, such as the phenyl ring. | Phenyl group with Leucine, Isoleucine, or Phenylalanine residues. |

| Ionic Interactions | Electrostatic attraction between charged groups. | Deprotonated carboxylate with a positively charged metal ion or amino acid. |

These computational predictions are invaluable for generating hypotheses about a molecule's mechanism of action and for rationally designing new compounds with improved therapeutic properties.

Q & A

Basic Research Questions

What are the common synthetic routes for 3,3-Difluoro-2-phenylbutanoic acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves fluorination of β-keto esters using sulfur tetrafluoride (SF₄) under controlled conditions. For example, SF₄-mediated fluorination at 60–80°C in anhydrous tetrahydrofuran (THF) yields the difluorinated product. Key parameters include strict moisture exclusion, inert gas protection (e.g., nitrogen), and precise temperature control to avoid side reactions like hydrolysis or over-fluorination . Alternative routes may employ zinc-mediated coupling of fluorinated intermediates, as seen in analogous difluoropropanoic acid syntheses . Optimization involves adjusting solvent polarity, stoichiometry of fluorinating agents, and reaction time to maximize yield (>80%) and purity (>95% by LCMS) .

How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

- ¹H NMR (CDCl₃): δ 10.56 (br, 1H, -COOH), 7.43–7.37 (m, 5H, aromatic), 4.15 (t, J = 12.2 Hz, 1H, CH), 1.65 (t, J = 19.0 Hz, 3H, CF₂CH₃) .

- ¹³C NMR : δ 174.5 (d, J = 7.0 Hz, COOH), 122.04 (t, J = 244.6 Hz, CF₂), 58.4 (t, J = 26.9 Hz, CH), 21.6 (t, J = 26.3 Hz, CF₂CH₃) .

- ¹⁹F NMR : Two distinct fluorines at δ –89.7 and –92.4 (d, J = 248.0 Hz) confirm geminal difluoro substitution . LCMS (negative mode) shows [M – H]⁻ at m/z = 199, validating molecular weight .

What role do fluorine atoms play in the compound’s chemical reactivity and stability?

The geminal difluoro group (CF₂) enhances electron-withdrawing effects, increasing acidity of the carboxylic acid moiety (pKa ~2.5–3.0) compared to non-fluorinated analogs. Fluorine’s inductive effect also stabilizes the α-carbon against nucleophilic attack, improving thermal stability up to 150°C . However, the CF₂ group may introduce steric hindrance, reducing reactivity in esterification or amidation reactions unless activated by coupling agents like DCC/DMAP .

Advanced Research Questions

How can enantiomeric purity of this compound derivatives be analyzed, and what challenges arise?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) is standard for enantiomeric separation. Mobile phases of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid (TFA) enhance resolution. Challenges include:

- Signal overlap : Fluorine’s strong deshielding in NMR complicates diastereomer differentiation.

- Low solubility : Fluorinated compounds often require polar aprotic solvents (DMF, DMSO) for analysis, which may interfere with detection .

Refer to analogs like (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid, where stereochemistry was confirmed via X-ray crystallography and circular dichroism (CD) .

What strategies resolve contradictions in biological activity data for fluorinated analogs?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may stem from:

- Fluorine positioning : Meta/para fluorine on the phenyl ring alters electronic profiles and target binding. For example, 3,5-difluoro substitution increases hydrophobicity (LogP ~2.8) compared to mono-fluoro analogs .

- Metabolic stability : Fluorine reduces oxidative metabolism in hepatic microsomes, as shown in fluorinated amino acids like (2R,3S)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid . Validate using in vitro assays (e.g., CYP450 inhibition) and molecular docking to clarify structure-activity relationships .

How do reaction conditions impact yield in large-scale synthesis, and how can side products be minimized?

Scale-up challenges include:

- Exothermic fluorination : SF₄ reactions require jacketed reactors with precise cooling to prevent runaway exotherms (>100°C risks decomposition) .

- Byproduct formation : Hydrolysis of SF₄ generates HF, necessitating scavengers (e.g., CaCO₃) and corrosion-resistant equipment (Hastelloy) .

Patent methods for analogous difluoropropanoic acids achieved 85% yield via zinc-mediated coupling under anhydrous THF, but required post-reaction purification by flash chromatography (silica gel, ethyl acetate/hexane) .

What safety protocols are critical for handling fluorinating agents like SF₄ in synthesis?

SF₄ is highly toxic (TLV 0.1 ppm) and corrosive. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.